![molecular formula C22H16Cl2 B14316488 2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene] CAS No. 113547-20-9](/img/structure/B14316488.png)
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] can be achieved through several methodsThis reaction yields the spiro compound with a high yield of around 70% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Corey–Chaykovsky reaction provides a scalable route that can be adapted for larger-scale synthesis. The reaction conditions typically involve the use of dimethyloxosulfonium methylide in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The spiro structure allows for potential oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an appropriate solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chlorine atoms.
Scientific Research Applications
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique spiro structure imparts interesting electronic and optical properties, making it useful in the development of advanced materials.
Biological Studies: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] exerts its effects involves interactions with various molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially influencing biochemical pathways. Specific pathways and targets may vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spiro cyclopropane structure but are linked to steroidal frameworks.
Spiro[cyclopropane-1,9’-fluorene]: This compound lacks the dichloro and phenyl substituents, making it less complex.
Uniqueness
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] is unique due to its specific substituents, which impart distinct chemical and physical properties
Properties
CAS No. |
113547-20-9 |
|---|---|
Molecular Formula |
C22H16Cl2 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1,1-dichloro-3-methyl-3-phenylspiro[cyclopropane-2,9'-fluorene] |
InChI |
InChI=1S/C22H16Cl2/c1-20(15-9-3-2-4-10-15)21(22(20,23)24)18-13-7-5-11-16(18)17-12-6-8-14-19(17)21/h2-14H,1H3 |
InChI Key |
GCRCARONCAKBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(C1(Cl)Cl)C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



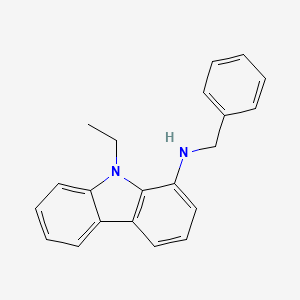
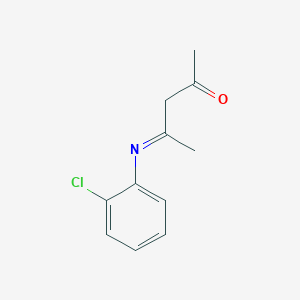
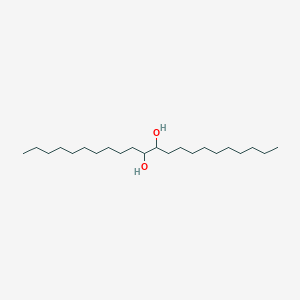
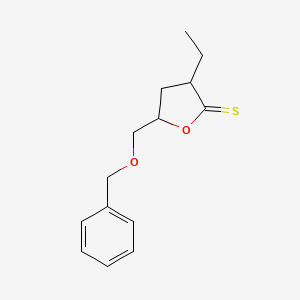
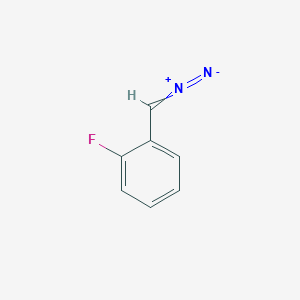



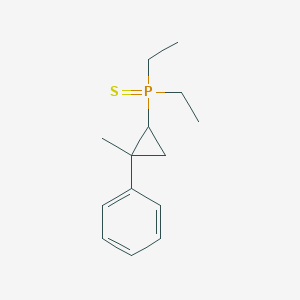
![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
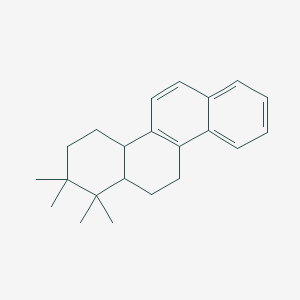
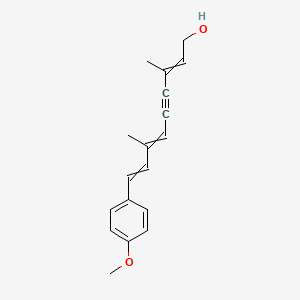
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)
